1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
Molecular Structure Analysis
Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state1. The structure-activity relationship of the piperidones has been established2.Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives2.
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can also vary widely. For example, some compounds are pale yellow crystals with specific melting points and characteristic IR, 1H NMR, and 13C NMR spectra5.Scientific Research Applications
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Pharmaceutical Industry
- Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Organic Chemistry
- Piperidines are among the most important synthetic fragments for designing drugs .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters. Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
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Suzuki Coupling
- Piperidine derivatives can be used as reagents for Suzuki Coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
- The process involves the reaction of an organoboron compound with an organic halide in the presence of a base and a palladium catalyst .
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Copper-catalyzed Azidation
- Piperidine derivatives can also be used as reagents for copper-catalyzed azidation . This is a method used to introduce azide groups into organic molecules .
- The azide group is a useful functional group in organic synthesis, as it can be easily transformed into a variety of other functional groups .
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Preparation of Selective Quinazolinyl-phenol Inhibitors
- Piperidine derivatives can be used in the preparation of selective quinazolinyl-phenol inhibitors . These inhibitors can be used as potential antitumors and radioprotectants .
- The preparation process involves the reaction of a piperidine derivative with a quinazolinyl-phenol compound in the presence of a suitable catalyst .
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Stereoselective Synthesis of Selective Cathepsin Inhibitors
- Piperidine derivatives can be used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are a group of protease enzymes, and their inhibitors can be used in the treatment of various diseases, including cancer .
- The synthesis process involves the reaction of a piperidine derivative with a suitable reagent in a stereoselective manner .
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Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Certain compounds related to piperidine derivatives have shown efficacy in reducing blood glucose . This could potentially be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
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Synthesis of Novel Piperidin-4-yl Derivatives
- There has been research into the synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl) derivatives . While the specific applications of these novel compounds are not detailed in the source, the synthesis of new derivatives expands the potential applications of piperidine-based compounds in various fields, including medicinal chemistry .
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Antioxidant Applications
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Antidepressant Effects
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Antiproliferation and Antimetastatic Effects
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Anti-Inflammatory Applications
Safety And Hazards
Piperidine derivatives can have various safety and hazard profiles. For example, some compounds are classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 Target Organs Respiratory system6.
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry1. Piperidines and their derivatives continue to be a focus of research due to their wide range of bioactivities and their presence in many pharmaceuticals1.
properties
IUPAC Name |
1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h10,14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBTXOVRRIFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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